7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
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Overview
Description
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring.
Preparation Methods
The synthesis of 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions, followed by cyclization and oxidation steps . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazo[1,2-A]pyridine derivatives .
Scientific Research Applications
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: These compounds have a similar imidazole ring but lack the fused pyridine ring, resulting in different reactivity and applications.
Pyridine derivatives: These compounds contain a pyridine ring but do not have the fused imidazole ring, leading to distinct chemical behaviors and uses.
The uniqueness of this compound lies in its fused bicyclic structure, which imparts specific electronic and steric properties that are advantageous in various scientific and industrial applications .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-5-4-9(3)6-11(14)13-12/h4-8H,1-3H3 |
InChI Key |
GZJBLUNZOGGOKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C(C)C |
Origin of Product |
United States |
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